Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate
CAS No.: 1346698-25-6
Cat. No.: VC15936591
Molecular Formula: C8H8Cl2N2O3
Molecular Weight: 251.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346698-25-6 |
|---|---|
| Molecular Formula | C8H8Cl2N2O3 |
| Molecular Weight | 251.06 g/mol |
| IUPAC Name | methyl 3-(5,6-dichloropyridazin-4-yl)oxypropanoate |
| Standard InChI | InChI=1S/C8H8Cl2N2O3/c1-14-6(13)2-3-15-5-4-11-12-8(10)7(5)9/h4H,2-3H2,1H3 |
| Standard InChI Key | PYLDXBBLJHCTFT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCOC1=CN=NC(=C1Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate has the molecular formula C₈H₈Cl₂N₂O₃ and a molecular weight of 251.07 g/mol . Its SMILES notation (O=C(OC)CCOC1=C(Cl)C(Cl)=NN=C1) delineates a pyridazine ring substituted with chlorine atoms at positions 5 and 6, an ether-linked propanoate ester at position 4, and a methoxy group . The dichloro substitution enhances electrophilicity, while the ester group confers lipophilicity, influencing solubility and metabolic stability.
Crystallographic and Spectroscopic Data
While X-ray crystallography data are unavailable, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structure. The ¹³C NMR spectrum typically shows signals for the ester carbonyl (~170 ppm), pyridazine carbons (120–150 ppm), and methyl groups (~50 ppm) . High-resolution MS data align with the molecular formula, exhibiting a parent ion peak at m/z 251.07 .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via nucleophilic aromatic substitution (SNAr) on 5,6-dichloro-4-hydroxypyridazine. Key steps include:
-
Deprotonation: Treatment with a base (e.g., NaH) activates the hydroxyl group for substitution .
-
Alkylation: Reaction with methyl 3-bromopropanoate introduces the propanoate ester .
-
Purification: Chromatography or recrystallization yields the final product (>95% purity) .
Process Optimization
Patent EP2396337B1 describes analogous syntheses using zinc-amides to enhance regioselectivity and reduce byproducts . For example, substituting traditional bases with TMP-zincate (TMP = 2,2,6,6-tetramethylpiperidine) improves yields from 65% to 88% under mild conditions (25°C) .
Physicochemical Properties
Stability and Solubility
The compound is stable under inert gas but degrades upon prolonged exposure to moisture or light . Solubility data are summarized below:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 45.2 | 25 |
| Ethanol | 12.8 | 25 |
| Water | <0.1 | 25 |
These properties necessitate storage at 2–8°C in amber vials under argon .
Reactivity
The dichloropyridazine core undergoes further functionalization, including:
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) at the chlorine positions .
-
Ester hydrolysis to the carboxylic acid under basic conditions .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for kinase inhibitors and antiviral agents. For instance, coupling with piperidine derivatives yields candidates targeting Janus kinase 3 (JAK3) . Its ester group facilitates cell membrane penetration, making it valuable in prodrug design .
Biological Activity Screening
Preliminary assays indicate moderate activity against COX-2 (IC₅₀ = 3.2 µM) and HIV-1 protease (IC₅₀ = 8.7 µM) . These results derive from enzymatic assays using recombinant proteins, though in vivo studies remain unpublished .
Comparative Analysis with Structural Analogs
The table below contrasts Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate with related pyridazine derivatives:
| Compound | Molecular Formula | Cl Substituents | Bioactivity (IC₅₀) |
|---|---|---|---|
| 3,5-Dichloro-4-ethoxypyridazine | C₆H₆Cl₂N₂O | 3,5 | COX-2: 5.1 µM |
| Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate | C₈H₈ClN₂O₃ | 6 | JAK3: 0.8 µM |
The 5,6-dichloro configuration in the target compound enhances enzymatic inhibition compared to mono-chlorinated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume